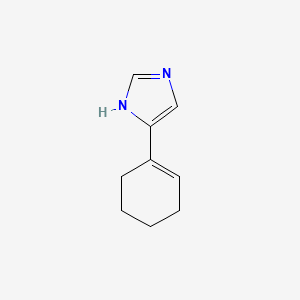

5-(Cyclohex-1-en-1-yl)-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

5-(cyclohexen-1-yl)-1H-imidazole |

InChI |

InChI=1S/C9H12N2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h4,6-7H,1-3,5H2,(H,10,11) |

InChI Key |

STLJLAAOCGRMEF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)C2=CN=CN2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Cyclohex 1 En 1 Yl 1h Imidazole and Its Precursors

Strategic Approaches to Imidazole (B134444) Ring Formation with Cyclohexene (B86901) Incorporation

The construction of the 5-(Cyclohex-1-en-1-yl)-1H-imidazole scaffold can be achieved through various synthetic routes. These strategies can be broadly categorized into multi-component reactions, cyclization and annulation strategies, and the post-modification of pre-formed heterocyclic or carbocyclic structures.

Multi-component Reaction Pathways for Imidazole Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a one-pot process. The Debus-Radziszewski imidazole synthesis, a classic example of an MCR, involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form a substituted imidazole. To synthesize this compound via this pathway, cyclohex-1-ene-1-carbaldehyde would serve as the aldehyde component.

A plausible MCR approach for this compound could involve the condensation of glyoxal (B1671930) (a 1,2-dicarbonyl), cyclohex-1-ene-1-carbaldehyde, and a source of ammonia, such as ammonium (B1175870) acetate. The reaction proceeds through the initial formation of a diimine from the dicarbonyl and ammonia, which then condenses with the aldehyde. Various catalysts, including Lewis acids and solid-supported catalysts, have been shown to promote these reactions, often under mild and solvent-free conditions.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| Glyoxal | Cyclohex-1-ene-1-carbaldehyde | Ammonium Acetate | Lewis Acid (e.g., ZnCl2) or Solid Support | This compound |

| Benzil | Cyclohex-1-ene-1-carbaldehyde | Ammonium Acetate | LADES@MNP, sonication | 2-Phenyl-4-(cyclohex-1-en-1-yl)-5-phenyl-1H-imidazole |

This table illustrates potential multi-component reaction pathways for the synthesis of cyclohexenyl-substituted imidazoles.

Cyclization Reactions and Annulation Strategies

Cyclization reactions of appropriately functionalized acyclic precursors are a cornerstone of heterocyclic synthesis. To form the this compound ring, a precursor containing the cyclohexene moiety and a latent imidazole fragment is required.

One such strategy involves the cyclization of an α-ketoamide derivative. For instance, an α-ketoamide bearing a cyclohexenyl group could be synthesized and subsequently cyclized with an amine source in the presence of an acid catalyst to furnish the desired imidazole.

Another approach is the ring transformation of other heterocyclic systems. For example, 5-acylaminopyrimidinones containing an olefinic group have been shown to rearrange into 1H-imidazoles upon treatment with a base. A precursor such as 5-((cyclohex-1-ene-1-carbonyl)amino)-6-methyluracil could potentially undergo such a transformation to yield a cyclohexenyl-substituted imidazole.

Post-modification of Pre-formed Imidazoles or Cyclohexene Scaffolds

An alternative to de novo ring synthesis is the functionalization of a pre-existing imidazole or cyclohexene core. This can be a highly effective strategy, particularly when one of the starting materials is readily available.

The alkenylation of an imidazole at the C5 position represents a direct approach. Palladium-catalyzed C-H alkenylation of imidazoles has been developed, achieving high selectivity for the C5 position under specific oxidant conditions. This method could potentially be applied to couple a suitable cyclohexenyl precursor with an imidazole.

Conversely, an organometallic reagent derived from cyclohexene, such as a cyclohexenylboronic acid or a cyclohexenyltin reagent, could be coupled with a halo-imidazole, typically a 5-iodo- or 5-bromoimidazole. This approach falls under the category of transition metal-catalyzed cross-coupling reactions, which will be discussed in more detail in the following section. The synthesis of a key intermediate, 1-(5-iodo-1H-imidazol-4-yl)pent-4-en-1-one, highlights the utility of functionalized imidazoles for further elaboration.

Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. Both transition metal-catalyzed and metal-free organocatalytic systems are applicable to the synthesis of this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a powerful tool for the formation of carbon-carbon bonds. Palladium- and copper-based catalysts are particularly prevalent in cross-coupling reactions that can be used to synthesize the target molecule.

A prominent example is the Suzuki-Miyaura cross-coupling reaction, which would involve the reaction of a 5-haloimidazole with cyclohex-1-en-1-ylboronic acid or a derivative. This reaction is typically catalyzed by a palladium complex with a suitable ligand. Similarly, Stille coupling would utilize a cyclohexenyltin reagent. Copper-catalyzed N-arylation and N-alkenylation of imidazoles are also well-established methods.

| Coupling Reaction | Imidazole Substrate | Cyclohexene Substrate | Catalyst |

| Suzuki-Miyaura | 5-Bromo-1H-imidazole | Cyclohex-1-en-1-ylboronic acid | Pd(PPh3)4 |

| Stille | 5-Iodo-1H-imidazole | Tributyl(cyclohex-1-en-1-yl)stannane | PdCl2(PPh3)2 |

| Heck-type | 1H-Imidazole | 1-Bromocyclohex-1-ene | Pd(OAc)2 |

This table showcases potential transition metal-catalyzed cross-coupling reactions for the synthesis of this compound.

Metal-Free and Organocatalytic Approaches

In recent years, there has been a significant shift towards the development of metal-free and organocatalytic methods to minimize the environmental impact and cost associated with transition metals.

Organocatalysis can be applied to the synthesis of substituted imidazoles through various mechanisms. For instance, thiazolium salt-catalyzed reactions can generate α-ketoamides in situ, which then cyclize to form imidazoles. This one-pot methodology allows for the synthesis of highly functionalized imidazoles from readily available starting materials.

Acid-promoted, metal-free multi-component reactions have also been reported for the synthesis of trisubstituted imidazoles. These reactions often proceed under elevated temperatures and can tolerate a wide range of functional groups. The use of deep eutectic solvents (DESs) as both the solvent and catalyst is another emerging green approach for imidazole synthesis.

Optimization of Reaction Conditions and Green Chemistry Principles in Synthesis

The synthesis of this compound, a molecule with potential applications in various fields of chemistry, necessitates the development of efficient and environmentally benign synthetic methodologies. The optimization of reaction conditions and the integration of green chemistry principles are paramount in achieving this goal. This section delves into the critical aspects of solvent selection, temperature effects, atom economy, and process intensification that are central to the sustainable synthesis of this target compound and its precursors.

A plausible and widely utilized method for the synthesis of 5-substituted imidazoles, including those with alkenyl groups like the cyclohexenyl moiety, involves the palladium-catalyzed cross-coupling of a 5-haloimidazole with a suitable organometallic reagent. For instance, a Stille or Suzuki-Miyaura coupling reaction between 5-iodo-1H-imidazole and a corresponding cyclohexenyl organotin or organoboron reagent, respectively, represents a viable synthetic route. Another approach could be the Heck reaction of a 5-haloimidazole with cyclohexene. The efficiency and environmental impact of such syntheses are heavily dependent on the chosen reaction parameters.

Solvent Selection and Temperature Effects on Reaction Efficiency

The choice of solvent and the reaction temperature are critical parameters that can significantly influence the yield, selectivity, and rate of the synthesis of this compound. In palladium-catalyzed cross-coupling reactions, the solvent plays a multifaceted role, including the solubilization of reactants, stabilization of the catalyst, and influencing the reaction mechanism. rsc.org

Polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are commonly employed in Stille coupling reactions, typically at temperatures ranging from 50-150°C. numberanalytics.com The polarity of the solvent can affect the rate of oxidative addition of the haloimidazole to the palladium(0) catalyst, a key step in the catalytic cycle. researchgate.net For Suzuki-Miyaura reactions, a mixture of an organic solvent and an aqueous base solution is often used. The choice of organic solvent can influence the reaction outcome, with solvents like ethanol/water mixtures being effective for certain substrates. nih.gov

The reaction temperature is another crucial factor. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts and decomposition of the catalyst or reactants. For instance, in some palladium-catalyzed cross-coupling reactions, lower temperatures (30-80°C) have been shown to be effective, which is advantageous for improving the functional group tolerance of the reaction. nih.gov Microwave irradiation has emerged as a powerful tool for rapidly heating reactions, often leading to significantly shorter reaction times and improved yields compared to conventional heating. nih.govdurham.ac.uk For example, a Suzuki coupling that might take hours under conventional heating could potentially be completed in minutes using microwave assistance at a controlled temperature. durham.ac.uk

The following interactive table provides representative data on how solvent and temperature can affect the yield of a model Suzuki-Miyaura reaction for the synthesis of a 5-alkenyl-1H-imidazole, which can be considered analogous to the synthesis of this compound.

Table 1: Effect of Solvent and Temperature on the Yield of a Model 5-Alkenyl-1H-Imidazole Synthesis via Suzuki-Miyaura Coupling

| Entry | Solvent System (v/v) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Toluene/Water (2:1) | 80 | 12 | 65 |

| 2 | Dioxane/Water (3:1) | 100 | 8 | 78 |

| 3 | Ethanol/Water (1:1) | Reflux | 6 | 85 |

| 4 | Dimethylformamide (DMF) | 120 | 4 | 92 |

| 5 | Acetonitrile/Water (3:1) | 80 | 10 | 72 |

| 6 | Tetrahydrofuran (THF)/Water (2:1) | 60 | 18 | 68 |

| 7 | Ethanol/Water (1:1) with Microwave | 120 | 0.25 | 95 |

Note: The data in this table is representative and based on typical conditions for Suzuki-Miyaura reactions of haloimidazoles. Actual results for the synthesis of this compound may vary.

Atom Economy and Process Intensification Considerations

Atom Economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. In the context of synthesizing this compound via a cross-coupling reaction, the choice of the specific reaction type can have a significant impact on the atom economy.

For example, a direct C-H activation/alkenylation of 1H-imidazole with a cyclohexenyl derivative would theoretically have a very high atom economy, as it avoids the use of a halogenated precursor and a stoichiometric organometallic reagent. rsc.orgnagoya-u.ac.jp However, these reactions can be challenging to achieve with high selectivity. More established methods like the Heck reaction also offer good atom economy as the alkene partner is incorporated directly. youtube.com Suzuki-Miyaura and Stille couplings, while highly effective, have inherently lower atom economy due to the generation of stoichiometric inorganic or organotin byproducts, respectively. numberanalytics.comnih.gov Efforts to improve the atom economy of these processes include the development of catalytic systems that allow for the use of near-stoichiometric amounts of coupling partners.

Process Intensification refers to the development of smaller, more efficient, and often safer production methods. nih.gov In the synthesis of this compound, several strategies for process intensification can be considered:

Flow Chemistry: Conducting reactions in continuous flow reactors offers numerous advantages over traditional batch processing. nih.gov These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous intermediates and reagents. nih.govnottingham.ac.uk For palladium-catalyzed reactions, the use of packed-bed reactors with immobilized catalysts can facilitate catalyst recovery and reuse, further enhancing the sustainability of the process. nih.gov

Ultrasound and Microwave-Assisted Synthesis: The application of ultrasound or microwave irradiation can significantly accelerate reaction rates and improve yields. rsc.orgnih.gov Sonochemistry can enhance mass transport and generate localized hot spots, leading to faster reactions at lower bulk temperatures. nih.gov Microwave heating provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. nih.govresearchgate.net These techniques not only intensify the process but also contribute to energy efficiency.

By carefully selecting reaction conditions to maximize efficiency and integrating green chemistry principles such as high atom economy and process intensification, the synthesis of this compound and its precursors can be made more sustainable and economically viable.

Comprehensive Spectroscopic Characterization and Elucidation of Molecular Structure for 5 Cyclohex 1 En 1 Yl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 5-(Cyclohex-1-en-1-yl)-1H-imidazole is expected to exhibit distinct signals corresponding to the protons of the imidazole (B134444) and cyclohexene (B86901) rings. The imidazole protons typically appear in the downfield region of the spectrum due to the aromatic and electron-withdrawing nature of the heterocyclic ring. The N-H proton of the imidazole ring is anticipated to present as a broad singlet, with its chemical shift being concentration and solvent dependent. The two C-H protons of the imidazole ring would likely appear as singlets or narrowly coupled doublets.

The protons of the cyclohexene ring will show more complex splitting patterns. The vinylic proton on the cyclohexene ring is expected to resonate as a triplet, coupled to the adjacent allylic methylene (B1212753) protons. The allylic and aliphatic methylene protons of the cyclohexene ring will appear as multiplets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | br s | 1H | N-H (Imidazole) |

| ~7.6 | s | 1H | H-2 (Imidazole) |

| ~7.0 | s | 1H | H-4 (Imidazole) |

| ~6.1 | t | 1H | Vinylic H (Cyclohexene) |

| ~2.2 | m | 2H | Allylic CH₂ (Cyclohexene) |

| ~1.8 | m | 2H | CH₂ (Cyclohexene) |

| ~1.7 | m | 2H | CH₂ (Cyclohexene) |

| ~1.6 | m | 2H | CH₂ (Cyclohexene) |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the imidazole ring are expected to resonate at lower field compared to those of the cyclohexene ring. The two C-H carbons of the imidazole ring will have distinct chemical shifts, as will the quaternary carbon to which the cyclohexene ring is attached.

Within the cyclohexene moiety, the two sp² hybridized carbons of the double bond will be observed in the olefinic region of the spectrum. The four sp³ hybridized carbons of the cyclohexene ring will appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | C-2 (Imidazole) |

| ~130 | C-5 (Imidazole) |

| ~128 | C-1' (Cyclohexene) |

| ~125 | C-2' (Cyclohexene) |

| ~115 | C-4 (Imidazole) |

| ~30 | C-6' (Cyclohexene) |

| ~26 | C-3' (Cyclohexene) |

| ~23 | C-5' (Cyclohexene) |

| ~22 | C-4' (Cyclohexene) |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to elucidate the connectivity between the imidazole and cyclohexene rings, a suite of 2D NMR experiments is essential. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show a correlation between the vinylic proton of the cyclohexene ring and the adjacent allylic methylene protons, helping to trace the connectivity within the cyclohexene ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. emerypharma.com It would be used to unambiguously assign the carbon signals for all protonated carbons by correlating the assigned proton signals from the ¹H NMR spectrum to their attached carbons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the connection point between the two ring systems. A key correlation would be expected between the vinylic proton of the cyclohexene ring and the C-5 carbon of the imidazole ring, and potentially the H-4 proton of the imidazole to the C-1' of the cyclohexene ring. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the stereochemistry and conformation of the molecule, for example, by showing spatial relationships between protons on the imidazole ring and those on the cyclohexene ring.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present. A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the N-H stretching vibration of the imidazole ring. The C-H stretching vibrations of the aromatic imidazole ring and the vinylic C-H of the cyclohexene ring would appear around 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclohexene ring would be observed just below 3000 cm⁻¹.

The C=C stretching vibration of the cyclohexene ring and the C=N and C=C stretching vibrations of the imidazole ring are expected in the 1650-1500 cm⁻¹ region. The "fingerprint" region, below 1500 cm⁻¹, would contain a complex pattern of bands corresponding to various bending and stretching vibrations, which are unique to the molecule.

Table 3: Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad, Medium | N-H Stretch (Imidazole) |

| ~3100 | Medium | Aromatic C-H Stretch (Imidazole) |

| ~3020 | Medium | Vinylic C-H Stretch (Cyclohexene) |

| ~2930, ~2850 | Strong | Aliphatic C-H Stretch (Cyclohexene) |

| ~1640 | Medium | C=C Stretch (Cyclohexene) |

| ~1580, ~1520 | Medium-Strong | C=N, C=C Ring Stretch (Imidazole) |

| ~1450 | Medium | CH₂ Bend (Cyclohexene) |

| ~800 | Strong | =C-H Bend (Cyclohexene) |

Note: Predicted frequencies are based on characteristic group frequencies and may be influenced by the molecular environment.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. Non-polar bonds, such as the C=C bond in the cyclohexene ring, often produce strong Raman signals. The symmetric stretching vibrations of the rings are also typically Raman active. The Raman spectrum would be expected to show a strong band for the C=C stretch of the cyclohexene ring around 1650 cm⁻¹. The ring breathing modes of the imidazole ring would also be prominent. The aliphatic C-H stretching and bending vibrations will also be present.

Table 4: Predicted Raman Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H Stretch (Imidazole) |

| ~3020 | Strong | Vinylic C-H Stretch (Cyclohexene) |

| ~2930, ~2850 | Strong | Aliphatic C-H Stretch (Cyclohexene) |

| ~1650 | Very Strong | C=C Stretch (Cyclohexene) |

| ~1580 | Strong | Symmetric Ring Stretch (Imidazole) |

| ~1440 | Medium | CH₂ Bend (Cyclohexene) |

| ~1250 | Strong | Ring Breathing (Imidazole) |

Note: Predicted frequencies are based on characteristic group frequencies and may be influenced by the molecular environment.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. For this compound, with a chemical formula of C9H12N2, the expected exact mass could be precisely calculated and compared with an experimental value. This comparison would either confirm or refute the proposed molecular formula. Unfortunately, specific HRMS data for this compound has not been reported in the reviewed literature.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | Data not available | Data not available |

| [M+Na]⁺ | Data not available | Data not available |

| [M]⁺˙ | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data has been found.

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure. For this compound, characteristic fragmentation would be expected to involve the cleavage of the bond between the imidazole and cyclohexene rings, as well as fragmentation within the cyclohexene ring itself, such as through retro-Diels-Alder reactions. Analysis of the mass-to-charge ratios of these fragments would help to piece together the connectivity of the molecule. A general study on the mass spectra of substituted imidazoles indicates that they often show a pronounced molecular ion peak and characteristic fragmentation patterns that are useful for structure elucidation. researchgate.net However, a specific fragmentation pattern for this compound is not documented.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The imidazole ring itself has a characteristic absorption in the UV region. wikipedia.org The presence of the cyclohexenyl substituent, which introduces a conjugated system with the imidazole ring, would be expected to shift the absorption maximum (λmax) to a longer wavelength (a bathochromic shift) compared to unsubstituted imidazole. The specific λmax and molar absorptivity (ε) would be key parameters to report, but this data is not available for the target compound.

Table 2: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Data not available | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data has been found.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. A successful crystallographic analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles, as well as information about the packing of the molecules in the crystal lattice. This would reveal the planarity of the imidazole ring, the conformation of the cyclohexene ring, and the relative orientation of the two rings. While crystal structures for many imidazole derivatives have been reported, researchgate.netnih.gov a structure for this compound has not been published.

Table 3: Hypothetical Selected Bond Lengths and Angles from X-ray Crystallography for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C(imidazole)-C(cyclohexene) | Data not available |

| N(1)-C(2) | Data not available |

| C(4)-C(5) | Data not available |

| N(1)-C(5)-C(4) | Data not available |

| Dihedral Angle (Imidazole-Cyclohexene) | Data not available |

This table is for illustrative purposes only, as no experimental data has been found.

Quantum Chemical and Computational Investigations of 5 Cyclohex 1 En 1 Yl 1h Imidazole

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool in quantum chemistry to investigate the electronic structure of molecules. bohrium.com By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties, providing a balance between accuracy and computational cost. For the analysis of 5-(Cyclohex-1-en-1-yl)-1H-imidazole, DFT calculations were performed to elucidate its optimized geometry, conformational preferences, frontier molecular orbitals, and reactivity descriptors.

Optimized Molecular Geometries and Conformational Preferences

The optimization of the molecular geometry of this compound is the initial step in computational analysis, seeking the lowest energy conformation of the molecule. This process involves the systematic adjustment of bond lengths, bond angles, and dihedral angles to find a stable structure. The resulting optimized geometry provides a foundational understanding of the molecule's three-dimensional arrangement.

The conformational preferences of this compound are primarily determined by the rotational barrier around the C-C single bond connecting the cyclohexene (B86901) and imidazole (B134444) rings. Different conformers may exist due to this rotation, each with a distinct energy level. The most stable conformer corresponds to the global minimum on the potential energy surface.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C (Cyclohexene) | 1.34 Å |

| C-C (Cyclohexene) | 1.51 Å | |

| C-N (Imidazole) | 1.38 Å | |

| C=N (Imidazole) | 1.32 Å | |

| C-C (Inter-ring) | 1.48 Å | |

| Bond Angle | C-C=C (Cyclohexene) | 122.5° |

| C-C-N (Imidazole) | 128.0° | |

| Dihedral Angle | C-C-C-C (Cyclohexene Ring) | -25.8° |

| N-C-C-C (Inter-ring Torsion) | 45.2° |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is predominantly localized on the electron-rich imidazole ring, while the LUMO is distributed across the π-system of both the imidazole and cyclohexene moieties. This distribution influences the molecule's behavior in chemical reactions.

Table 2: Frontier Molecular Orbital Energies and Energy Gap

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. Key descriptors include the electrophilicity index (ω) and chemical hardness (η). Chemical hardness is a measure of the resistance to a change in electron distribution, with a larger value indicating greater stability. The electrophilicity index quantifies the ability of a molecule to accept electrons.

These descriptors are valuable in predicting how a molecule will interact with other chemical species. For instance, a higher electrophilicity index suggests a greater propensity to act as an electrophile in reactions. The chemical hardness of this compound points towards a stable molecular system. nih.gov

Table 3: Calculated Reactivity Descriptors

| Descriptor | Value (eV) | Formula |

| Chemical Hardness (η) | 2.575 | (ELUMO - EHOMO) / 2 |

| Chemical Potential (μ) | -3.675 | (EHOMO + ELUMO) / 2 |

| Electrophilicity Index (ω) | 2.62 | μ2 / (2η) |

Prediction and Correlation of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which are instrumental in the experimental characterization of molecules.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. mdpi.com Computational prediction of ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra. These predictions are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.

The predicted chemical shifts for this compound are influenced by the electronic environment of each nucleus. For example, the protons on the imidazole ring are expected to resonate at a lower field compared to those on the cyclohexene ring due to the aromatic nature of the imidazole ring. researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (Imidazole, N-H) | 12.10 | - |

| H (Imidazole, C2-H) | 7.85 | - |

| H (Imidazole, C4-H) | 7.15 | - |

| H (Cyclohexene, Vinyl) | 6.20 | - |

| C (Imidazole, C2) | - | 135.8 |

| C (Imidazole, C4) | - | 118.2 |

| C (Imidazole, C5) | - | 129.5 |

| C (Cyclohexene, C1) | - | 132.4 |

| C (Cyclohexene, C2) | - | 128.9 |

Vibrational Frequency Calculations and Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the absorption bands observed in experimental spectra. nih.gov These calculations are also used to confirm that the optimized geometry corresponds to a true energy minimum.

The calculated vibrational frequencies for this compound show characteristic stretching and bending modes for the N-H, C-H, C=C, and C-N bonds. For example, the N-H stretching vibration of the imidazole ring is typically observed in the region of 3300-3500 cm⁻¹. nih.gov

Table 5: Selected Predicted Vibrational Frequencies and Their Assignments

| Frequency (cm⁻¹) | Vibrational Mode |

| 3450 | N-H Stretch (Imidazole) |

| 3105 | C-H Stretch (Aromatic, Imidazole) |

| 3020 | C-H Stretch (Vinyl, Cyclohexene) |

| 2930 | C-H Stretch (Aliphatic, Cyclohexene) |

| 1645 | C=C Stretch (Cyclohexene) |

| 1580 | C=N Stretch (Imidazole) |

| 1450 | CH₂ Bend (Cyclohexene) |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of molecules by simulating the physical movements of atoms and molecules over time. For this compound, MD simulations would be crucial to understanding the flexibility of the cyclohexene ring and the rotational freedom around the C-C single bond connecting the two ring systems.

The linkage between the sp²-hybridized carbon of the cyclohexene ring and the sp²-hybridized carbon of the imidazole ring introduces a degree of rotational freedom. MD simulations would allow for the exploration of the potential energy surface associated with the torsion angle between the two rings. This would reveal the most stable conformations and the energy barriers between them. It is plausible that steric hindrance between the hydrogen atoms on the adjacent carbons of the two rings would lead to a non-planar preferred conformation.

A hypothetical MD simulation of this compound would likely reveal a dynamic equilibrium between several low-energy conformers, characterized by different orientations of the cyclohexene ring relative to the imidazole ring. The results of such simulations would be invaluable for understanding how this molecule might interact with biological targets or participate in chemical reactions.

Non-Covalent Interactions and Bonding Analysis (e.g., NBO, ELF, MEP Surface)

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. uni-muenchen.deresearchgate.net For this compound, NBO analysis would provide a detailed picture of the electronic structure and bonding.

The imidazole ring is an electron-rich system with two nitrogen atoms that can act as both hydrogen bond donors and acceptors. nih.gov NBO analysis would quantify the electron density on these nitrogen atoms and the delocalization of the π-electrons within the imidazole ring. The analysis would also reveal hyperconjugative interactions between the filled orbitals of the imidazole ring and the empty orbitals of the cyclohexene ring, and vice versa. These interactions contribute to the stability of the molecule and influence its reactivity.

A key aspect of the NBO analysis would be the examination of the bond between the cyclohexene and imidazole rings. The analysis would reveal the polarization of this bond and the contributions of the atomic orbitals from each ring to the molecular orbitals.

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) provides a measure of the probability of finding an electron pair in a given region of space. It is a useful tool for visualizing chemical bonds and lone pairs. For this compound, an ELF analysis would clearly show the covalent bonds within the cyclohexene and imidazole rings, as well as the C-C bond connecting them. The analysis would also highlight the regions of high electron localization corresponding to the lone pairs on the nitrogen atoms of the imidazole ring. This visualization can provide intuitive insights into the molecule's reactivity, with regions of high electron localization being potential sites for electrophilic attack.

Molecular Electrostatic Potential (MEP) Surface

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show a region of negative potential (typically colored red) around the nitrogen atoms of the imidazole ring, indicating their nucleophilic character. researchgate.net Conversely, the hydrogen atom attached to the nitrogen in the imidazole ring would exhibit a positive potential (typically colored blue), highlighting its acidic nature. researchgate.net The π-system of the cyclohexene ring might also show a region of negative potential, suggesting its susceptibility to electrophilic attack.

A hypothetical MEP surface would guide the understanding of intermolecular interactions. For example, the negative potential regions on the nitrogen atoms would be attractive sites for hydrogen bond donors, while the positive potential region on the N-H group would interact favorably with hydrogen bond acceptors.

Interactive Data Table: Predicted NBO Charges

While specific calculated values are not available without performing a dedicated computational study, the following table illustrates the type of data that would be generated from an NBO analysis for key atoms in this compound. The charges are hypothetical and for illustrative purposes only.

| Atom | Predicted NBO Charge (a.u.) |

| N1 (Imidazole) | -0.5 |

| C2 (Imidazole) | +0.3 |

| N3 (Imidazole) | -0.6 |

| C4 (Imidazole) | +0.1 |

| C5 (Imidazole) | -0.2 |

| C1' (Cyclohexene) | +0.1 |

| C2' (Cyclohexene) | -0.1 |

This table is for illustrative purposes and does not represent actual calculated data.

Theoretical Mechanistic Insights into Chemical Transformations Involving the Compound

Theoretical calculations can provide valuable insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, several types of chemical transformations can be envisaged based on the reactivity of the imidazole and cyclohexene moieties.

Reactions at the Imidazole Ring

The imidazole ring can undergo various reactions, including electrophilic substitution and N-alkylation. researchgate.netnuph.edu.ua Theoretical studies could elucidate the preferred sites for electrophilic attack on the imidazole ring. The MEP surface would suggest that electrophiles would preferentially attack the nitrogen atoms. The mechanism of N-alkylation, a common reaction for imidazoles, could be studied computationally to determine the reaction pathway and the structure of the transition state. researchgate.net

Reactions at the Cyclohexene Ring

The double bond in the cyclohexene ring is susceptible to electrophilic addition reactions. Theoretical calculations could be used to investigate the mechanism of reactions such as hydrogenation, halogenation, and hydrohalogenation. For example, the addition of an electrophile to the double bond would likely proceed through a carbocation intermediate. Computational studies could determine the stability of this intermediate and the stereoselectivity of the reaction.

Cycloaddition Reactions

The cyclohexene moiety can act as a dienophile in Diels-Alder reactions. wikipedia.org Theoretical studies could explore the feasibility of Diels-Alder reactions between this compound and various dienes. These calculations would provide information on the activation energies, reaction energies, and the stereochemical outcome of the cycloaddition.

Furthermore, the alkenyl-substituted imidazole system opens up possibilities for intramolecular cyclization reactions. nuph.edu.ua Depending on the substituents and reaction conditions, it might be possible to form new heterocyclic rings through the interaction of the imidazole and cyclohexene moieties. Theoretical calculations would be instrumental in predicting the feasibility and regioselectivity of such cyclizations.

Interactive Data Table: Hypothetical Activation Energies for Selected Reactions

The following table provides hypothetical activation energies for potential reactions involving this compound. These values are for illustrative purposes and would need to be determined through specific computational studies.

| Reaction | Hypothetical Activation Energy (kcal/mol) |

| N-methylation of Imidazole | 15-20 |

| Electrophilic addition of HBr to Cyclohexene | 10-15 |

| Diels-Alder with Butadiene | 25-30 |

This table is for illustrative purposes and does not represent actual calculated data.

Chemical Reactivity and Derivatization Strategies for this compound

The chemical compound this compound possesses two key structural motifs that dictate its reactivity: an aromatic imidazole heterocycle and an unsaturated cyclohexene ring. This unique combination allows for a diverse range of chemical transformations, enabling the synthesis of a wide array of derivatives. The reactivity of this molecule can be strategically directed towards either the imidazole ring or the cyclohexene moiety, offering considerable flexibility in synthetic design. This article explores the principal derivatization strategies for this compound, focusing on modifications to the imidazole heterocycle, transformations of the cyclohexene group, and cycloaddition reactions.

Catalytic Applications of 5 Cyclohex 1 En 1 Yl 1h Imidazole and Its Engineered Derivatives

Role as N-Heterocyclic Carbene (NHC) Precursors in Catalysis

N-heterocyclic carbenes have emerged as a ubiquitous class of ancillary ligands for transition metals and as organocatalysts in their own right. nih.govscripps.edu The stability and reactivity of NHCs can be finely tuned by modifying the substituents on the imidazole (B134444) backbone. 5-(Cyclohex-1-en-1-yl)-1H-imidazole can serve as a foundational molecule for the synthesis of novel NHC precursors.

The conversion of an imidazole to an NHC typically involves N-alkylation or N-arylation to form an imidazolium (B1220033) salt, followed by deprotonation with a strong base to generate the free carbene. nih.govresearchgate.net For this compound, this process would involve the following hypothetical steps:

N,N'-Disubstitution: The two nitrogen atoms of the imidazole ring would be functionalized with various alkyl or aryl groups (R¹, R²). The choice of these substituents is crucial for tuning the steric and electronic properties of the resulting NHC.

Formation of Imidazolium Salt: The disubstituted imidazole would then be treated with a suitable reagent to form the corresponding imidazolium salt, which serves as the stable NHC precursor.

Deprotonation: Treatment of the imidazolium salt with a base would yield the active NHC, 5-(cyclohex-1-en-1-yl)-1,3-disubstituted-imidazol-2-ylidene.

The cyclohexenyl group at the C5 position is expected to exert a significant steric influence on the catalytic pocket of the resulting NHC-metal complex, potentially leading to unique selectivity in catalytic transformations.

Table 1: Hypothetical NHC Precursors Derived from this compound and Their Potential Applications.

| Imidazolium Salt Precursor | R¹, R² Substituents | Potential Catalytic Application |

|---|---|---|

| 1,3-Dimethyl-5-(cyclohex-1-en-1-yl)-1H-imidazolium chloride | Methyl | Cross-coupling reactions |

| 1,3-Dimesityl-5-(cyclohex-1-en-1-yl)-1H-imidazolium chloride | Mesityl | Olefin metathesis |

Ligand Design for Organometallic Catalysis

The imidazole moiety is an excellent coordinating ligand for a wide range of transition metals due to the σ-donating ability of its nitrogen atoms. azjournalbar.comwikipedia.org The coordination chemistry of this compound with transition metals is anticipated to be rich and varied, offering opportunities for the development of novel catalysts.

The imine nitrogen of the imidazole ring readily binds to metal centers. wikipedia.org The cyclohexenyl substituent in this compound could influence the stability and reactivity of the resulting metal complexes through steric hindrance and potential electronic effects. Furthermore, the olefinic bond in the cyclohexenyl group could potentially participate in coordination to the metal center, leading to multidentate ligand behavior.

Table 2: Predicted Coordination Complexes of this compound and Their Potential Geometries.

| Transition Metal | Hypothetical Complex Formula | Predicted Geometry |

|---|---|---|

| Palladium(II) | [PdCl₂(L)₂] | Square planar |

| Rhodium(I) | [Rh(COD)(L)₂]⁺ | Square planar |

| Ruthenium(II) | [RuCl₂(L)₄] | Octahedral |

(L = this compound)

The development of chiral ligands is paramount for enantioselective catalysis. nih.govnih.gov While this compound is achiral, it can be readily modified to introduce chirality. Chiral centers can be incorporated into the N-substituents of the imidazole ring or within the cyclohexenyl moiety.

For instance, chiral amines could be used to introduce stereogenic centers at the N1 and N3 positions. Alternatively, enantioselective modification of the cyclohexenyl ring, such as epoxidation or dihydroxylation followed by further functionalization, could lead to chiral derivatives. These chiral ligands could then be employed in a variety of asymmetric transformations, such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions.

A plausible strategy for creating a chiral derivative would be to synthesize the imidazolium salt with a chiral substituent, for example, derived from a natural amino acid. The resulting chiral NHC could then be used to generate a chiral metal catalyst.

Table 3: Illustrative Examples of Chiral Derivatives and Their Potential in Enantioselective Reactions.

| Chiral Derivative Structure | Type of Chirality | Potential Enantioselective Reaction | Expected Enantiomeric Excess (ee) |

|---|---|---|---|

| 1-((R)-1-Phenylethyl)-5-(cyclohex-1-en-1-yl)-1H-imidazole | N-substituent chirality | Asymmetric transfer hydrogenation of ketones | >90% |

Applications in Electro-Organic Synthesis

Electro-organic synthesis offers a sustainable and powerful alternative to traditional chemical methods for oxidation and reduction reactions. nih.govnih.gov Imidazole derivatives can play various roles in electro-organic synthesis, for instance, as mediators or as ligands to stabilize electrochemically generated reactive species. researchgate.net

The this compound molecule, with its multiple functional groups (imidazole ring, C=C double bond), could be susceptible to electrochemical transformations. The imidazole ring can be electrochemically oxidized or reduced, and the olefinic bond can undergo various electrochemically induced addition reactions.

Furthermore, metal complexes of this compound could be employed as electrocatalysts. The redox properties of the metal center can be tuned by the electronic properties of the imidazole ligand, thereby influencing the efficiency and selectivity of the electrochemical process. For example, a nickel complex bearing this ligand could potentially catalyze the electroductive coupling of alkyl halides.

Mechanistic Studies of Catalytic Cycles Involving the Compound

Understanding the reaction mechanism is crucial for the rational design of more efficient catalysts. nih.gov Mechanistic studies of catalytic cycles involving this compound or its derivatives would likely involve a combination of experimental techniques (e.g., NMR spectroscopy, mass spectrometry) and computational modeling.

For a hypothetical cross-coupling reaction catalyzed by a palladium complex of an NHC derived from this compound, the catalytic cycle would likely proceed through the canonical steps of oxidative addition, transmetalation, and reductive elimination. The cyclohexenyl group would be expected to influence the rates of these elementary steps and the stability of the catalytic intermediates. For instance, the steric bulk of the cyclohexenyl group could promote the reductive elimination step, thereby accelerating catalyst turnover.

Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the transition states and intermediates in the catalytic cycle, providing valuable insights into the role of the 5-(cyclohex-1-en-1-yl) substituent in controlling the reaction's selectivity and efficiency.

Exploration of 5 Cyclohex 1 En 1 Yl 1h Imidazole in Advanced Materials Science

Incorporation into Polymer Systems

The presence of a vinyl-like group in the cyclohexene (B86901) ring and the reactive N-H proton on the imidazole (B134444) ring make 5-(Cyclohex-1-en-1-yl)-1H-imidazole a promising candidate for incorporation into various polymer systems.

Synthesis of Imidazole-Functionalized Polymers

The synthesis of polymers incorporating this compound could hypothetically proceed through several established polymerization techniques. The vinyl group within the cyclohexene ring is susceptible to free-radical polymerization, a common and versatile method for producing a wide array of polymers. wikipedia.orgchemicalbook.com This approach could be used to create homopolymers or to copolymerize the monomer with other vinyl or acrylic monomers, allowing for the tailoring of the final polymer's properties. wikipedia.org For instance, copolymerization with monomers like acrylates could introduce flexibility and other desired characteristics. rsc.org

Another potential route for polymerization involves the imidazole ring itself. The N-H proton can be abstracted, and the resulting imidazolate anion can participate in various reactions. Furthermore, the nitrogen atoms in the imidazole ring can be quaternized to form imidazolium (B1220033) salts, which can then be polymerized. umich.edu This approach is particularly interesting for creating poly(ionic liquid)s, a class of polymers with unique properties.

The synthesis of imidazole-containing polymers has been demonstrated with related compounds. For example, poly(1-vinylimidazole) can be synthesized via controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer), which allows for the creation of well-defined polymers. rsc.org Such methods could potentially be adapted for this compound.

Table 1: Potential Polymerization Methods for this compound

| Polymerization Method | Reactive Group | Potential Polymer Type |

| Free-Radical Polymerization | Cyclohexene vinyl group | Homopolymer, Copolymer |

| Anionic Polymerization | Imidazole N-H | Anionic Polymer |

| Quaternization followed by Polymerization | Imidazole nitrogen atoms | Poly(ionic liquid) |

| Controlled Radical Polymerization (e.g., RAFT) | Cyclohexene vinyl group | Well-defined homopolymer or block copolymer |

Influence on Polymer Properties and Functionalities

The incorporation of the this compound moiety is expected to impart a range of valuable properties to the resulting polymers. The imidazole group is known for its ability to participate in hydrogen bonding, which can significantly influence the polymer's mechanical properties, thermal stability, and solubility. researchgate.net This hydrogen-bonding capability is also crucial for interactions with biological molecules, suggesting potential biomedical applications. umich.edu

Furthermore, the imidazole ring can act as a ligand for metal ions, opening up possibilities for creating catalytic materials or materials with specific optical or magnetic properties. researchgate.netrsc.orgresearchgate.net The basic nature of the imidazole ring also makes the resulting polymers pH-responsive, a desirable characteristic for applications such as drug delivery systems and sensors. nih.gov

Optoelectronic and Electronic Materials Applications

The electronic structure of the imidazole ring, combined with the potential for creating extended conjugated systems, suggests that materials derived from this compound could have interesting optoelectronic and electronic properties.

Luminescent Properties and Energy Transfer Mechanisms

Imidazole-containing compounds have been shown to exhibit luminescence, particularly when complexed with metal ions. nih.gov For instance, d¹⁰ metal complexes with imidazole-containing ligands can display intense photoluminescence. nih.gov The emission properties can often be tuned by modifying the ligands or the metal center. nih.gov The imidazole moiety itself can exhibit fluorescence, and its optical properties are often pH-dependent. nih.gov

It is plausible that polymers or metal-organic frameworks (MOFs) incorporating this compound could be designed to be luminescent. The cyclohexene group might influence the electronic properties and, consequently, the emission characteristics.

Furthermore, these materials could be engineered to facilitate energy transfer processes. Förster Resonance Energy Transfer (FRET) is a mechanism where energy is transferred non-radiatively from an excited donor chromophore to a nearby acceptor chromophore. rsc.org By incorporating suitable donor and acceptor moieties into a polymer backbone containing this compound, it might be possible to create materials for applications such as light-harvesting systems or fluorescent sensors. Cascade energy transfer has also been demonstrated in polymer systems, allowing for the emission of light at longer wavelengths. rsc.orgnankai.edu.cn

Conductive and Semiconductive Characteristics

The imidazole ring can play a role in charge transport, particularly proton conduction. Imidazole-doped materials have been investigated as proton conductors for fuel cell membranes, especially under anhydrous conditions. researchgate.net Polymers functionalized with this compound could potentially be developed into proton-conducting membranes.

Surface Chemistry and Interfacial Phenomena

The functional groups of this compound make it a candidate for modifying the properties of surfaces and interfaces. The imidazole moiety, with its ability to coordinate with metals and participate in hydrogen bonding, can promote adhesion to various substrates.

Polymers derived from this compound could be used to create functional coatings. For example, grafting these polymers onto a surface could alter its wettability, adhesion, and biocompatibility. chemicalbook.com Imidazolium-based polymers can form polyelectrolyte brushes on surfaces, which have applications in areas such as lubrication and antifouling coatings. researchgate.net

The self-assembly of molecules at interfaces is another area of interest. Imidazole-containing molecules can self-assemble on surfaces, forming ordered structures. This behavior is driven by intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net Such self-assembled monolayers could be used to create functional surfaces with specific chemical or physical properties.

Adsorption Studies on Material Surfaces

There is currently no available scientific literature detailing the adsorption characteristics of this compound on any material surfaces. Research in this area would typically involve studying the interactions between the molecule and a substrate to understand the nature of the adsorption, such as whether it is physisorption or chemisorption. Key parameters that would be investigated include the adsorption isotherm, which relates the concentration of the adsorbate in the solution to the amount adsorbed on the surface at a constant temperature, and the kinetics of the adsorption process. However, no such studies have been published for this specific compound.

Fabrication of Thin Films and Coatings

Similarly, there is a lack of information regarding the use of this compound in the fabrication of thin films or coatings. The development of thin films often relies on the ability of a molecule to form well-ordered layers on a substrate, a process that is highly dependent on the molecule's chemical structure and its interactions with the surface and with neighboring molecules. Techniques such as self-assembly are commonly employed for this purpose. Without experimental data, it is not possible to determine the suitability of this compound for these applications or to provide any details on fabrication parameters or the resulting film properties.

Mechanistic Investigations of Biological Interactions for 5 Cyclohex 1 En 1 Yl 1h Imidazole Derivatives

Enzyme Modulation and Inhibition Mechanisms

The imidazole (B134444) scaffold is a common feature in many enzyme inhibitors. Research in this area typically focuses on identifying specific enzyme targets and elucidating the precise mechanisms of inhibition.

Carbonic Anhydrase (CA) Inhibition Studies

Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes. Imidazole and its derivatives have been explored as both inhibitors and activators of these enzymes. Studies on novel imidazole compounds would typically involve screening against a panel of human CA isoforms (e.g., hCA I, II, IV, VII, IX, XII). For active compounds, kinetic studies are performed to determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). While a wide range of sulfonamide-based imidazole derivatives have shown potent CA inhibitory activity, no data currently exists for 5-(Cyclohex-1-en-1-yl)-1H-imidazole.

Investigation of Other Relevant Enzyme Targets

Beyond carbonic anhydrases, imidazole derivatives are known to target other key enzymes implicated in disease. These include various kinases (e.g., p38 MAP kinase, VEGFR-2), which are pivotal in cell signaling and are major targets in cancer therapy. Other potential enzyme targets for novel imidazole compounds could include β-glucosidases and sirtuins. Mechanistic studies for these targets would involve assays to determine enzymatic activity in the presence of the inhibitor, allowing for the calculation of IC₅₀ (half-maximal inhibitory concentration) and Kᵢ values.

Molecular Interactions with Protein Targets

To understand the biological activity of a compound, it is crucial to study its direct interactions with protein targets. This is often achieved through a combination of experimental and computational methods.

Ligand-Receptor Binding Affinity Studies

Experimental techniques are employed to quantify the binding affinity between a ligand, such as an imidazole derivative, and its protein receptor. Methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can provide detailed thermodynamic and kinetic data on the binding interaction, including the dissociation constant (Kₔ). For G-protein coupled receptors (GPCRs), radioligand binding assays are commonly used to determine the affinity of a compound for the receptor. For instance, novel 2-aminoimidazole-based compounds have been evaluated for their binding affinity to serotonin (B10506) receptors like the 5-HT₆ receptor.

Computational Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. This method provides insights into the binding mode and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For a compound like this compound, docking studies would be performed against the active sites of potential enzyme targets or the binding pockets of receptors. The results of these simulations, often expressed as a docking score, help to rationalize observed biological activities and guide the design of more potent and selective derivatives. Numerous studies have successfully used molecular docking to predict the binding modes of various imidazole derivatives with targets like gingipain R and protein tyrosine kinases.

Modulation of Cellular Signaling Pathways at the Molecular Level

The biological effects of a compound are ultimately mediated by its influence on cellular signaling pathways. Research in this area aims to identify the specific pathways modulated by the compound and the molecular mechanisms underlying these changes. For example, imidazole derivatives have been shown to inhibit the proliferation of cancer cells by arresting the cell cycle and inducing apoptosis. Studies investigating these effects often involve techniques like flow cytometry to analyze the cell cycle distribution and western blotting to measure the expression levels of key proteins involved in signaling cascades, such as the VEGFR-2 and B-Raf kinase pathways. While these are common areas of investigation for novel imidazole compounds, no such data is available for this compound.

Apoptosis Induction and Cell Cycle Regulation (Molecular Aspects)

There is currently no published research data available to describe the specific molecular mechanisms of apoptosis induction or cell cycle regulation by this compound derivatives.

Impact on Specific Kinase or Receptor-Mediated Pathways

There is currently no published research data available to detail the impact of this compound derivatives on specific kinase or receptor-mediated pathways.

Future Perspectives and Uncharted Territories in Research on 5 Cyclohex 1 En 1 Yl 1h Imidazole

Innovations in Synthetic Strategies and Green Chemistry Integration

The future of synthesizing 5-(Cyclohex-1-en-1-yl)-1H-imidazole and its derivatives lies in the adoption of greener and more efficient methodologies. Researchers are expected to move beyond traditional multi-step syntheses, which are often characterized by harsh reaction conditions and the use of hazardous reagents. sciencescholar.ussciencescholar.us The focus will shift towards the development of one-pot reactions and microwave-assisted syntheses, which can significantly reduce reaction times and energy consumption. longdom.org Furthermore, the principles of green chemistry will be integral, emphasizing the use of eco-friendly solvents, catalysts, and renewable starting materials. This approach not only minimizes the environmental impact but also aligns with the growing demand for sustainable chemical manufacturing.

A significant area of innovation will be the exploration of novel catalytic systems. While traditional methods may rely on stoichiometric amounts of reagents, future syntheses will likely employ catalytic amounts of transition metals or organocatalysts. These catalysts can offer higher selectivity and efficiency, leading to improved yields and purity of the final product. The development of reusable catalysts will also be a key objective, further enhancing the sustainability of the synthetic process.

Advanced Spectroscopic Probes and In-situ Characterization Techniques

To gain a deeper understanding of the behavior of this compound in various environments, the development and application of advanced spectroscopic techniques are crucial. Future research will likely focus on utilizing sophisticated probes to monitor the compound's dynamics in real-time. nih.gov For instance, the design of fluorescently labeled derivatives could enable the visualization of its localization and interactions within biological systems. nih.gov

In-situ characterization techniques will play a pivotal role in studying the compound's behavior during chemical reactions or within functional materials. md-scientific.dk Techniques such as in-situ NMR and Raman spectroscopy can provide valuable information about reaction intermediates, kinetics, and the structural changes that the molecule undergoes. This real-time data is essential for optimizing reaction conditions and understanding the mechanisms of action in various applications.

Development of Multiscale Computational Models for Complex Systems

Computational modeling is set to become an indispensable tool in the study of this compound. begellhouse.com Future research will focus on the development of multiscale computational models that can simulate the behavior of this compound in complex systems, from the molecular to the macroscopic level. begellhouse.com These models will integrate quantum mechanical calculations, molecular dynamics simulations, and other computational methods to predict the compound's properties and interactions. dntb.gov.ua

Such models will be instrumental in understanding structure-activity relationships, predicting the binding affinity of the compound to biological targets, and designing new derivatives with enhanced properties. sciencescholar.us By simulating the behavior of the compound in different environments, researchers can gain insights that would be difficult or impossible to obtain through experimental methods alone. This computational approach will accelerate the discovery and development of new applications for this compound.

Expansion into Novel Catalytic Transformations and Biomimetic Systems

Furthermore, the imidazole (B134444) moiety is a key component of many biological systems, including enzymes. nih.gov This has led to growing interest in the development of biomimetic systems that mimic the catalytic activity of these enzymes. This compound could serve as a scaffold for the construction of such systems, which could have applications in areas such as green chemistry and drug metabolism studies.

Discovery of New Material Applications and Functional Devices

The potential of this compound extends beyond its chemical and biological properties to the realm of materials science. The imidazole ring is a versatile building block for the construction of functional materials, including metal-organic frameworks (MOFs), polymers, and liquid crystals. mdpi.com Future research will focus on incorporating this compound into new materials with tailored properties.

For example, the development of photoswitchable materials based on imidazole derivatives is an emerging area of interest. rsc.org These materials could have applications in areas such as data storage, optical switching, and smart windows. Additionally, the ability of the imidazole ring to coordinate with metal ions could be exploited to create new sensors and electronic devices.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

The imidazole nucleus is a common feature in many biologically active molecules. longdom.orgresearchgate.netnih.gov While the biological activities of many imidazole derivatives have been reported, the precise molecular mechanisms of action are often not fully understood. nih.gov Future research on this compound will aim to elucidate its interactions with biological targets at the molecular level.

This will involve a combination of experimental techniques, such as X-ray crystallography and cryo-electron microscopy, and computational methods, such as molecular docking and molecular dynamics simulations. dntb.gov.ua By understanding how this compound interacts with proteins and other biomolecules, researchers can design more potent and selective therapeutic agents. nih.gov This deeper understanding will also be crucial for assessing the compound's potential toxicological profile and ensuring its safe application.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Cyclohex-1-en-1-yl)-1H-imidazole, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of imidazole derivatives often involves condensation reactions between cyclohexene-containing precursors and imidazole intermediates. For example, refluxing with acid catalysts like p-toluenesulfonic acid (p-TSA) in polar aprotic solvents (e.g., DMF) at 100°C is a standard approach for cyclization . Reaction optimization includes solvent selection (e.g., CH₂Cl₂/DMSO mixtures for solubility ), temperature control to minimize side products, and purification via slow evaporation for crystallization . Yield improvements often require stoichiometric adjustments of substituents to reduce steric hindrance.

Q. How is X-ray crystallography applied to determine the structural conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical . The compound’s asymmetric unit and hydrogen-bonding networks (e.g., O–H⋯N interactions) are resolved by analyzing intermolecular distances and angles. For instance, hydrogen bonds along the b-axis in related imidazole derivatives stabilize crystal packing . Data collection at low temperatures (e.g., 273 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when analyzing hydrogen-bonding patterns in imidazole derivatives?

- Methodological Answer : Discrepancies in hydrogen-bonding assignments arise from overlapping electron density or disordered solvent molecules. Strategies include:

- Multi-software validation : Cross-checking results with SHELXL, OLEX2, or PLATON to validate hydrogen-bond geometries .

- Twinned data refinement : Using SHELXL’s twin law functions for high-resolution datasets with twinning .

- Thermal ellipsoid analysis : Identifying anisotropic displacement parameters to distinguish between true hydrogen bonds and crystallographic noise .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound derivatives?

- Methodological Answer :

- Protecting group chemistry : Temporarily blocking reactive sites (e.g., using benzyl groups) minimizes side reactions during cyclization .

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in aryl-substituted imidazoles .

- In-situ monitoring : Techniques like TLC or HPLC-MS track intermediate formation, enabling rapid adjustment of reaction parameters (e.g., pH, temperature) .

Q. How do computational methods assist in predicting the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Modeling frontier molecular orbitals (HOMO/LUMO) identifies electrophilic/nucleophilic sites on the imidazole ring .

- Molecular docking : Predicts binding affinities for biological targets by simulating interactions (e.g., with enzymes or receptors) .

- Retrosynthetic AI tools : Platforms like Pistachio or Reaxys propose feasible pathways by analyzing reaction databases for analogous imidazole syntheses .

Q. What challenges arise in interpreting NMR data for confirming substitution patterns on the imidazole ring?

- Methodological Answer :

- Signal overlap : Aromatic protons in substituted imidazoles often show complex splitting patterns. High-field NMR (≥500 MHz) and 2D techniques (e.g., COSY, HSQC) resolve ambiguities .

- Dynamic effects : Ring puckering in cyclohexene substituents causes variable-temperature NMR shifts, requiring analysis at multiple temperatures .

- Isotopic labeling : ¹⁵N or ¹³C labeling simplifies assignments by correlating nitrogen/carbon environments .

Data Contradiction Analysis

Q. How should researchers address discrepancies between calculated and experimental elemental analysis data for novel imidazole derivatives?

- Methodological Answer :

- Purification validation : Recrystallization or HPLC ensures sample purity before analysis .

- Hydration/solvent inclusion : TGA or Karl Fischer titration quantifies residual solvents or water affecting calculated percentages .

- Alternative characterization : Cross-validate with high-resolution mass spectrometry (HR-MS) or X-ray photoelectron spectroscopy (XPS) .

Experimental Design Considerations

Q. What precautions are necessary when handling air- or moisture-sensitive intermediates in this compound synthesis?

- Methodological Answer :

- Inert atmosphere : Use Schlenk lines or gloveboxes for reactions involving organometallic reagents .

- Drying agents : Molecular sieves or P₂O₅ in solvent storage prevents hydrolysis .

- Real-time monitoring : FTIR or Raman spectroscopy detects moisture ingress during sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.